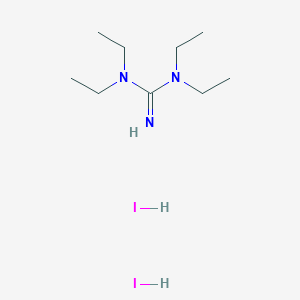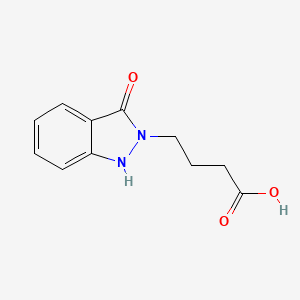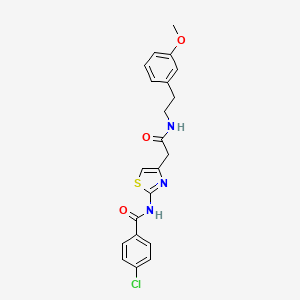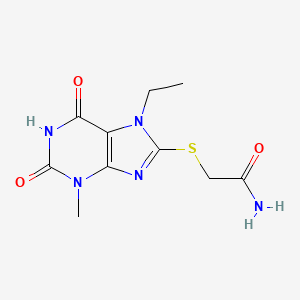
2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride” is a complex organic molecule. It contains a cyclohexyl group, a methylamino group, a phenyl group, and an acetic acid group. The presence of these functional groups suggests that this compound could participate in various chemical reactions typical for amines, carboxylic acids, and aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest it could undergo a variety of reactions. For example, the amine group could participate in acid-base reactions, the carboxylic acid could undergo esterification, and the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amine could make it soluble in polar solvents .Applications De Recherche Scientifique
Metal Complex Synthesis
2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride has been utilized in the synthesis of metal complexes. A study by Ikram et al. (2015) involved the reaction of a related amino acid with 2-hydroxynaphthaldehyde to produce Schiff base ligands, which were then reacted with metal ions. These compounds showed significant xanthine oxidase inhibitory activities and free radical scavenging properties, with potential applications in biochemistry and pharmacology (Ikram et al., 2015).
Photocatalysis
The compound has relevance in photocatalysis research. Martínez et al. (2011) investigated the photocatalytic degradation of diclofenac (2-[2′, 6′-(dichlorophenyl)amino]phenylacetic acid) using various photocatalysts. This study highlights its potential role in environmental science, particularly in the degradation of pharmaceutical compounds in water treatment processes (Martínez et al., 2011).
Enzyme Inhibition
The compound's structure is useful in enzyme inhibition studies. For example, the inhibition of xanthine oxidase, an enzyme involved in purine metabolism, has been explored using compounds derived from 2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride. These studies are significant in understanding biochemical pathways and developing therapeutic agents (Ikram et al., 2015).
Pharmaceutical Synthesis
In the pharmaceutical industry, derivatives of this compound have been used in the synthesis of various drugs. For instance, its derivatives have been involved in synthesizing antidepressants and other therapeutic agents, showcasing its versatility in medicinal chemistry (Zhang Gui-sen, 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12;/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCULINVXRYKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)



![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)